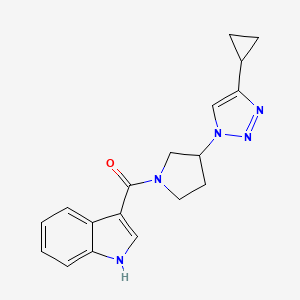![molecular formula C12H13FN2O6 B2390944 5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid CAS No. 2248401-75-2](/img/structure/B2390944.png)
5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine group on a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Protection: Introduction of the Boc group to protect the amine functionality.
Coupling: Formation of the final product through coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its reactivity and binding affinity to biological targets, potentially leading to the modulation of enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-nitrobenzoic acid: Lacks the Boc-protected amine group.
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid: Lacks the fluorine atom.
5-Fluoro-3-nitrobenzoic acid: Lacks the Boc-protected amine group.
Uniqueness
5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid is unique due to the combination of the fluorine atom, nitro group, and Boc-protected amine group on the benzoic acid core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O6/c1-12(2,3)21-11(18)14-9-7(10(16)17)4-6(13)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQYVWOTWDZNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)
![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)
![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)
![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2390881.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)
